An In-depth Technical Guide to Octadecanoic-4,4-d2 Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to Octadecanoic-4,4-d2 Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Octadecanoic-4,4-d2 acid, a deuterated form of stearic acid, tailored for researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and critical applications, with a particular focus on its role as an internal standard in mass spectrometry-based analyses.
Introduction: The Significance of Isotopic Labeling in Fatty Acid Research
Octadecanoic acid, commonly known as stearic acid, is a ubiquitous saturated fatty acid with an 18-carbon chain, playing vital roles in biological systems and industrial applications.[1][2][3] In the realm of analytical biochemistry and drug metabolism studies, the ability to accurately quantify endogenous levels of such molecules is paramount. This necessitates the use of internal standards that closely mimic the analyte of interest in terms of chemical and physical behavior.
Octadecanoic-4,4-d2 acid is a stable isotope-labeled analog of stearic acid, where two hydrogen atoms at the C-4 position are replaced with deuterium. This seemingly subtle modification provides a distinct mass shift, readily detectable by mass spectrometry, without significantly altering the compound's chemical properties. This makes it an invaluable tool for precise and accurate quantification of stearic acid in complex biological matrices. The strategic placement of deuterium at a non-labile position ensures its stability throughout sample preparation and analysis.
Chemical Structure and Physicochemical Properties
The fundamental structure of Octadecanoic-4,4-d2 acid mirrors that of stearic acid, with the key difference being the isotopic substitution at the fourth carbon atom.
Visualizing the Structure
Caption: Chemical structure of Octadecanoic-4,4-d2 acid.
Physicochemical Data Summary
The introduction of deuterium atoms results in a slight increase in molecular weight compared to the non-deuterated form. While most other physicochemical properties are expected to be very similar to stearic acid, subtle differences in properties like melting point and chromatographic retention time can arise from the stronger C-D bond compared to the C-H bond.
| Property | Value (Octadecanoic Acid) | Expected Value (Octadecanoic-4,4-d2 acid) | Reference |
| IUPAC Name | Octadecanoic acid | Octadecanoic-4,4-d2 acid | [3] |
| Synonyms | Stearic acid | Stearic-4,4-d2 acid | [4] |
| Molecular Formula | C18H36O2 | C18H34D2O2 | [2] |
| Molecular Weight | 284.48 g/mol | ~286.5 g/mol | [1] |
| Melting Point | 69.3 °C | Slightly different from stearic acid | [3] |
| Boiling Point | 361 °C | Slightly different from stearic acid | [3] |
| Solubility | Insoluble in water; soluble in organic solvents | Similar to stearic acid | [5] |
Synthesis of Octadecanoic-4,4-d2 Acid
The site-specific deuteration of fatty acids is a critical process for producing high-quality internal standards. While various methods for deuteration exist, a controlled approach is necessary to ensure the label is introduced at the desired position without scrambling. A plausible and efficient method for the synthesis of Octadecanoic-4,4-d2 acid involves the tetradeuteration of the α- and β-positions of a shorter-chain fatty acid precursor, followed by chain elongation.[6]
A key synthetic strategy involves the use of a malonic ester synthesis or a similar C-C bond-forming reaction where a deuterated building block is incorporated. For instance, a deuterated alkyl halide can be used to alkylate a malonic ester derivative, which is then further elaborated to the final product.
A more direct approach for deuteration at the α and β positions involves a base-catalyzed hydrogen-deuterium exchange in the presence of a suitable deuterium source, such as D2O, under controlled conditions.[6] This method can be particularly effective for introducing deuterium at positions acidic enough to undergo exchange.
Application as an Internal Standard in Mass Spectrometry
The primary and most critical application of Octadecanoic-4,4-d2 acid is its use as an internal standard for the quantification of stearic acid in biological samples by mass spectrometry (MS).[7][8] The principle behind its use lies in the co-extraction, co-purification, and co-analysis of the deuterated standard with the endogenous, non-deuterated analyte.
The Rationale for Using a Deuterated Internal Standard
-
Correction for Sample Loss: During the multi-step process of sample preparation (extraction, derivatization, etc.), some amount of the analyte is inevitably lost. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it is assumed that the percentage of loss is the same for both. By measuring the recovery of the known amount of added internal standard, the initial amount of the endogenous analyte can be accurately calculated.[9]
-
Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to either ion suppression or enhancement.[9] As the deuterated standard co-elutes with the analyte during chromatography, it experiences the same matrix effects. The ratio of the analyte signal to the internal standard signal remains constant, thus mitigating the impact of these effects on quantification.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method, which is crucial for reliable results in clinical and research settings.[9]
Experimental Workflow for Quantification of Stearic Acid
The following is a generalized workflow for the quantification of stearic acid in a biological sample (e.g., plasma) using Octadecanoic-4,4-d2 acid as an internal standard.
Caption: General workflow for stearic acid quantification.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the analysis of stearic acid in plasma using Octadecanoic-4,4-d2 acid as an internal standard.
1. Sample Preparation:
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot a specific volume (e.g., 50 µL) into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of Octadecanoic-4,4-d2 acid (e.g., 10 µL of a 10 µg/mL solution in methanol) to each plasma sample, vortex briefly.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a cold mixture of methanol:methyl-tert-butyl ether (1:3, v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Add 250 µL of water, vortex for 30 seconds, and centrifuge at 4000 x g for 10 minutes at 4°C.
-
Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Optional but Recommended for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve volatility and chromatographic performance. A common method is the conversion to fatty acid methyl esters (FAMEs).
-
Methylation: Reconstitute the dried lipid extract in 1 mL of 2% (v/v) sulfuric acid in methanol. Incubate at 50°C for 2 hours.
-
Extraction of FAMEs: Add 1 mL of hexane and 250 µL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Drying: Evaporate the hexane to dryness and reconstitute in a small volume of a suitable solvent (e.g., 100 µL of hexane) for injection.
3. LC-MS/MS Analysis:
-
Chromatographic System: A reverse-phase C18 column is typically used for the separation of fatty acids.
-
Mobile Phases: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is ideal.
-
MRM Transitions: Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both stearic acid and Octadecanoic-4,4-d2 acid.
-
Stearic Acid (Analyte): m/z 283.3 → m/z 283.3 (or a characteristic fragment)
-
Octadecanoic-4,4-d2 Acid (IS): m/z 285.3 → m/z 285.3 (or a characteristic fragment)
-
4. Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of stearic acid and a fixed concentration of the internal standard.
-
Ratio Calculation: Integrate the peak areas for both the analyte and the internal standard in the calibrators and the unknown samples. Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Plot a calibration curve of the peak area ratio versus the concentration of the stearic acid calibrators. Determine the concentration of stearic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
Octadecanoic-4,4-d2 acid is a powerful analytical tool that enables the reliable quantification of stearic acid in complex biological samples. Its synthesis, while requiring careful control of deuteration, provides a stable and effective internal standard for mass spectrometry-based methods. The use of such isotopically labeled standards is fundamental to achieving the high levels of accuracy and precision required in modern biomedical and pharmaceutical research. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize Octadecanoic-4,4-d2 acid in their analytical workflows, ultimately contributing to a deeper understanding of fatty acid metabolism and its role in health and disease.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281, Stearic acid. [Link]
-
NMPPDB. Octadecanoic acid. [Link]
-
PubChem. Octadecanoate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Stearic Acid: Properties and Applications in Chemical Industries. [Link]
-
ACS Publications. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. [Link]
-
ChemGulf. How is n - Octadecanoic acid synthesized?. [Link]
-
NIST. Octadecanoic acid. [Link]
-
NIST. Octadecanoic acid Mass Spectrum. [Link]
-
Springer Nature Experiments. Quantification of Octadecanoids in Human Plasma Using Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry. [Link]
-
Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Angewandte Chemie International Edition. [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]
-
Patton, G. M., & Lowenstein, J. M. (1979). Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. Biochemistry, 18(14), 3186–3188. [Link]
-
Wikipedia. Stearic acid. [Link]
-
Tallman, K. A., & Porter, N. A. (2011). Applications of Stereospecifically-labeled Fatty Acids in Oxygenase and Desaturase Biochemistry. The open enzyme inhibition journal, 4, 1–14. [Link]
-
ACS Publications. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. [Link]
-
SINE2020. Synthesis of novel deuterated lipids and surfactants. [Link]
-
PubMed. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. [Link]
-
PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]
-
ResearchGate. Site-Specific Deuteration of Polyunsaturated Alkenes. [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol (2007). [Link]
- Google Patents. Production method of stearic acid.
-
SciSpace. Unusual kinetic isotope effects of deuterium reinforced polyunsaturated fatty acids in tocopherol-mediated free radical chain ox. [Link]
-
ACS Publications. Mass Spectrometry Imaging Techniques Enabling Visualization of Lipid Isomers in Biological Tissues. [Link]
-
PubMed Central. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma. [Link]
-
PubMed. Natural deuterium distribution in long-chain fatty acids is nonstatistical: a site-specific study by quantitative (2)H NMR spectroscopy. [Link]
Sources
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stearic acid - Wikipedia [en.wikipedia.org]
- 4. Octadecanoic acid [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
